- Studies on improved synthesis of 2'-deoxyribonucleosides of pyridazine derivatives, Collection of Czechoslovak Chemical Communications, 2006, 71(6), 889-898

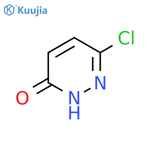

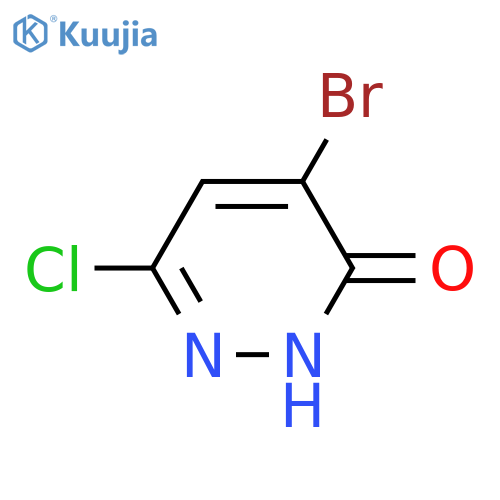

Cas no 933041-13-5 (4-bromo-6-chloro-2,3-dihydropyridazin-3-one)

933041-13-5 structure

Nombre del producto:4-bromo-6-chloro-2,3-dihydropyridazin-3-one

Número CAS:933041-13-5

MF:C4H2BrClN2O

Megavatios:209.428478717804

MDL:MFCD21364604

CID:1025857

PubChem ID:11586522

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Propiedades químicas y físicas

Nombre e identificación

-

- 4-Bromo-6-chloropyridazin-3(2H)-one

- 5-bromo-3-chloro-1H-pyridazin-6-one

- 4-Bromo-6-chloropyridazin-3-ol

- 4-bromo-6-chloro-2H-pyridazin-3-one

- YUPQAGSTMGZXNO-UHFFFAOYSA-N

- 5794AC

- 4-bromo-6-chloro-pyridazin-3(2H)-one

- SY114587

- 4-Bromo-6-chloro-3(2H)-pyridazinone (ACI)

- 4-bromo-6-chloro-2,3-dihydropyridazin-3-one

- MFCD21364604

- EN300-117517

- CS-W006982

- SCHEMBL23037189

- G10837

- DTXSID50468994

- SCHEMBL163551

- AKOS016007315

- AS-10362

- 933041-13-5

-

- MDL: MFCD21364604

- Renchi: 1S/C4H2BrClN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9)

- Clave inchi: YUPQAGSTMGZXNO-UHFFFAOYSA-N

- Sonrisas: O=C1C(Br)=CC(Cl)=NN1

Atributos calculados

- Calidad precisa: 207.90390g/mol

- Masa isotópica única: 207.90390g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 9

- Cuenta de enlace giratorio: 0

- Complejidad: 211

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 41.5

- Xlogp3: 1.2

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H332-H335

- Declaración de advertencia: P280-P305+P351+P338-P310

- Condiciones de almacenamiento:Inert atmosphere,2-8°C

4-bromo-6-chloro-2,3-dihydropyridazin-3-one PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A301258-100g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 100g |

$550.0 | 2025-02-25 | |

| Chemenu | CM102364-25g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 25g |

$186 | 2024-07-19 | |

| Enamine | EN300-117517-0.5g |

4-bromo-6-chloro-2,3-dihydropyridazin-3-one |

933041-13-5 | 95% | 0.5g |

$20.0 | 2023-06-08 | |

| eNovation Chemicals LLC | Y0986236-25g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 95% | 25g |

$470 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1046907-25g |

4-BroMo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 25g |

$165 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064829-10g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 98% | 10g |

¥849.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064829-25g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 98% | 25g |

¥1456.00 | 2024-04-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CM476-1g |

4-bromo-6-chloro-2,3-dihydropyridazin-3-one |

933041-13-5 | 97% | 1g |

277.0CNY | 2021-08-03 | |

| Alichem | A029194436-5g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 5g |

$195.00 | 2023-08-31 | |

| Ambeed | A301258-1g |

4-Bromo-6-chloropyridazin-3(2H)-one |

933041-13-5 | 97% | 1g |

$10.0 | 2025-02-25 |

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Water ; 2 d, 90 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 0 - 5 °C; 1 h, 20 °C

1.2 Solvents: Water ; 5 h, rt

1.2 Solvents: Water ; 5 h, rt

Referencia

- Preparation of novel substituted pyridin-2-ones and pyridazin-3-ones, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 0 - 5 °C; 30 min, 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Water ; 4 h, rt

1.2 Reagents: Water ; 4 h, rt

Referencia

- Biaryl amide compounds as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Acetic acid , Sodium nitrite , Sulfuric acid Solvents: Water ; 0 - 5 °C; 1 h, 20 °C

1.2 Solvents: Water ; 5 h, rt

1.2 Solvents: Water ; 5 h, rt

Referencia

- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (Btk) inhibitors., United States, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid , Water ; 1 h, 20 °C

1.2 Solvents: Water ; 5 h, rt

1.2 Solvents: Water ; 5 h, rt

Referencia

- Preparation of 5-phenyl-1H-pyridin-2-one, 6-phenyl-2H-pyridazin-3-one, and 5-phenyl-1H-pyrazin-2-one derivatives as inhibitors of Bruton's tyrosine kinase, United States, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Bromine Solvents: Dichloromethane ; 10 h, 30 °C

1.2 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 8 h, 60 °C

1.2 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 8 h, 60 °C

Referencia

- Synthetic method of 4-bromo-6-chloropyridazin-3(2H)-one, China, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; 2 h, reflux; reflux → rt

Referencia

- Preparation of pyridazinones and their use as Btk inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid ; 30 min, 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Water ; 4 h, rt

1.2 Reagents: Water ; 4 h, rt

Referencia

- Preparation of biaryl amide compounds as Raf kinase inhibitor, United States, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Sodium acetate , Bromine , Potassium bromide Solvents: Water ; rt; 2 h, reflux

Referencia

- Preparation of antibody drug conjugates with NAMPT inhibitors for use in treatment of cancer, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; 25 °C; 2 h, 100 °C; 100 °C → rt

1.2 Reagents: Sodium sulfite Solvents: Water ; 0 °C

1.2 Reagents: Sodium sulfite Solvents: Water ; 0 °C

Referencia

- Pyrazolo[1,5-a]pyrimidine compounds useful in the treatment of cancer, autoimmune and inflammatory disoders, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; 2 h, 100 °C

Referencia

- Preparation of pyridazinone or pyridinone compounds as PARP7 inhibitors useful in treatment of cancers, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; rt; 2 h, 100 °C

Referencia

- N-phenyl-2-(3-phenyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide derivatives for treating cystic fibrosis, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid ; 0 - 5 °C; 1 h, 20 °C

1.2 Reagents: Water ; 5 h, rt

1.2 Reagents: Water ; 5 h, rt

Referencia

- Preparation of isoxazoline derivatives as inhibitors of matrix metalloproteinase MMP-13 and therapeutic agents, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; rt; 2 h, 100 °C

Referencia

- Preparation of pyridazine derivatives as SMARCA2/4 degraders, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Acetic acid ; 0 - 5 °C; 30 min, 0 °C; 1 h, 25 °C

1.2 Solvents: Water ; 4 h, 25 °C

1.2 Solvents: Water ; 4 h, 25 °C

Referencia

- Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic, Journal of Medicinal Chemistry, 2020, 63(5), 2013-2027

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Acetic acid , Sodium nitrite , Sulfuric acid Solvents: Water ; 0 - 5 °C; 1 h, 20 °C

1.2 Solvents: Water ; 5 h, rt

1.2 Solvents: Water ; 5 h, rt

Referencia

- Preparation of pyridinones and pyridazinones as Bruton's tyrosine kinase (BTK) inhibitors., World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Potassium acetate , Potassium bromide Solvents: Water ; 15 min, rt

1.2 Reagents: Bromine ; 2 h, 90 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Bromine ; 2 h, 90 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water

Referencia

- Preparation of 2-(hetero)aryl-substituted 2-pyridazinyl-3(2H)-one derivatives as FGFR tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Potassium acetate , Bromine , Potassium bromide Solvents: Water ; rt → reflux; overnight, reflux

Referencia

- Preparing method and application of pyridazinone-based histone deacetylase inhibitor, China, , ,

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Raw materials

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Preparation Products

4-bromo-6-chloro-2,3-dihydropyridazin-3-one Literatura relevante

-

Qinlong Wang,Yijuan Long,Zhiliang Cheng,Shihong Chen,Huzhi Zheng,Yuming Huang Chem. Commun., 2011,47, 6695-6697

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

R. Linguerri,M. Hochlaf,M.-C. Bacchus-Montabonel,M. Desouter-Lecomte Phys. Chem. Chem. Phys., 2013,15, 824-831

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

-

Nathalie Saffon-Merceron,Zoia Voitenko,Yulian Volovenko Chem. Sci., 2015,6, 1139-1149

933041-13-5 (4-bromo-6-chloro-2,3-dihydropyridazin-3-one) Productos relacionados

- 2171970-53-7(4-(trifluoromethyl)pyrimidin-2-yl chloroformate)

- 2306247-10-7((2R,5S)-1-ethylsulfonyl-2,5-dimethyl-piperazine)

- 1361904-27-9(3-Cyano-4-fluoro-5-(trifluoromethoxy)pyridine)

- 19090-02-9(3(2H)-Thiophenone)

- 1260775-29-8(2-methyl-3-(piperidin-3-yl)pyridine)

- 1785555-10-3(2,4-difluoro-6-(piperidin-4-yl)methylphenol)

- 920177-32-8(1-(3,5-dimethylbenzoyl)-4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazine)

- 80894-21-9(1-azido-2-methoxyethane)

- 946214-55-7(N-benzyl-3-(4-fluorophenoxy)propane-1-sulfonamide)

- 1251578-94-5(N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:933041-13-5)4-bromo-6-chloro-2,3-dihydropyridazin-3-one

Pureza:99%

Cantidad:100g

Precio ($):501.0